![molecular formula C13H13NO2 B1387341 Ethyl 2-methylquinoline-6-carboxylate CAS No. 855763-77-8](/img/structure/B1387341.png)
Ethyl 2-methylquinoline-6-carboxylate
Overview
Description
Ethyl 2-methylquinoline-6-carboxylate is a chemical compound with the CAS Number: 855763-77-8 . It has a molecular weight of 215.25 and its IUPAC name is ethyl 2-methylquinoline-6-carboxylate .
Molecular Structure Analysis
The molecular formula of Ethyl 2-methylquinoline-6-carboxylate is C13H13NO2 . The InChI Key is WLKKUWXLOSMSMH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2-methylquinoline-6-carboxylate is a solid at room temperature . More specific physical and chemical properties were not available in the retrieved data.Scientific Research Applications
Pharmacology
Ethyl 2-methylquinoline-6-carboxylate: is a compound that has been studied for its potential pharmacological applications. Quinoline derivatives are known for their broad spectrum of biological activities, which include anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . The compound’s structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Organic Synthesis
In the realm of organic synthesis , Ethyl 2-methylquinoline-6-carboxylate serves as a versatile intermediate. It can undergo various chemical reactions, including Friedlaender condensation, which is used to synthesize quinoline derivatives at room temperature in different solvents . These derivatives are crucial for creating compounds with diverse pharmacological activities.
Material Science
The compound’s role in material science is linked to its physical properties and purity. It is often used as a starting material or intermediate in the synthesis of more complex molecules. Its solid form and stability at room temperature make it suitable for various material science applications .
Analytical Chemistry
In analytical chemistry , Ethyl 2-methylquinoline-6-carboxylate can be used as a standard or reference compound. Its well-defined structure and properties allow for the calibration of analytical instruments and the validation of analytical methods .
Agricultural Research
The quinoline scaffold, to which Ethyl 2-methylquinoline-6-carboxylate belongs, is significant in agricultural research . Quinoline derivatives have been explored for their potential use as agrochemicals due to their bioactivity against various plant pathogens and pests .
Environmental Studies
Lastly, in environmental studies , the synthesis and application of quinoline derivatives, including Ethyl 2-methylquinoline-6-carboxylate, are being researched for their environmental impact. Greener and more sustainable chemical processes are being developed to minimize the environmental footprint of chemical synthesis .
Mechanism of Action
Target of Action
Ethyl 2-methylquinoline-6-carboxylate is a type of quinoline, a class of compounds known for their diverse biological activities
Mode of Action
Quinolines, in general, are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of Ethyl 2-methylquinoline-6-carboxylate with its targets and the resulting changes remain to be elucidated.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability require further investigation.
Result of Action
As a quinoline derivative, it may share some of the biological activities associated with this class of compounds, such as potential anticancer, antioxidant, anti-inflammatory, antimalarial, and antituberculosis activities . .
Safety and Hazards
The safety information for Ethyl 2-methylquinoline-6-carboxylate includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It’s important to handle this compound with care, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Future Directions
While specific future directions for Ethyl 2-methylquinoline-6-carboxylate are not available, quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, research into the synthesis, properties, and applications of quinoline derivatives, including Ethyl 2-methylquinoline-6-carboxylate, is likely to continue.
properties
IUPAC Name |
ethyl 2-methylquinoline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)11-6-7-12-10(8-11)5-4-9(2)14-12/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKKUWXLOSMSMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652410 | |
Record name | Ethyl 2-methylquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methylquinoline-6-carboxylate | |
CAS RN |
855763-77-8 | |
Record name | Ethyl 2-methylquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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